Metabolic Stability Advantage of Azaspiro Scaffold vs. Morpholine-Containing Parents in Liver Microsomes
While direct metabolic stability data for CAS 1396888-94-0 are not publicly available, class-level evidence strongly supports the metabolic stability advantage of the 2-oxa-6-azaspiro scaffold over the corresponding morpholine. Carreira et al. demonstrated that the replacement of morpholine with the spirocyclic oxetane-azetidine (2-oxa-6-azaspiro[3.3]heptane) in the antibacterial linezolid eliminated detectable human microsomal metabolism, whereas the morpholine-containing parent linezolid exhibited measurable turnover [1]. In a second study, the morpholine-like spirocycle (Compound B) derived from ciprofloxacin showed no metabolism in human microsomes, compared with slight metabolism for ciprofloxacin itself [1]. These findings are consistent with the broader observation that spirocyclic oxetane-containing amines are intrinsically more stable in human and liver microsomes than their morpholine or piperidine parent compounds [1][2]. The 7,7-dimethyl ketal protection of the 1,3-dioxane ring in CAS 1396888-94-0 would be expected to further shield the core from oxidative metabolism relative to unprotected spirocyclic analogs.
| Evidence Dimension | In vitro metabolic stability (human liver microsomes) |
|---|---|
| Target Compound Data | No data for CAS 1396888-94-0; class-level prediction: near-zero or low intrinsic clearance based on spirocyclic oxetane-azetidine and ketal-protected dioxane design |
| Comparator Or Baseline | Linezolid (morpholine-containing): measurable metabolism in human microsomes. Ciprofloxacin (piperazine): slight metabolism. Spiro analogs (2-oxa-6-azaspiro[3.3]heptane): no detectable metabolism. |
| Quantified Difference | "Neither A nor B showed any sign of metabolism in human microsomes whereas ciprofloxacin showed slight metabolism" [1]. "far lower intrinsic clearance than the carbonyl or parent compounds" [1]. |
| Conditions | Human liver microsome stability assays; class-level inference from Carreira et al. (2008) and subsequent studies. |
Why This Matters
For programs selecting building blocks with minimized risk of P450 or aldehyde-oxidase-mediated clearance, the spirocyclic azetidine-dioxane scaffold offers a structurally validated, literature-supported alternative to metabolically labile morpholines [2].
- [1] Sussex Drug Discovery Centre Blog (2017). Spirocycles in Drug Discovery: Reports Carreira et al. comparative metabolic stability data for linezolid-morpholine vs. spiro analog and ciprofloxacin vs. spiro analogs. https://sussexdrugdiscovery.wordpress.com/2017/07/21/2761/ (accessed 2025). View Source
- [2] Kumari, A. & Singh, R.K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Reviews the metabolic liability of morpholine-containing drugs and strategies for modification. View Source
